molecular formula C22H21N3S B2479385 (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 420823-89-8

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2479385
CAS No.: 420823-89-8
M. Wt: 359.49
InChI Key: DMEMREIHGKWDFZ-XDHOZWIPSA-N
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Description

(E)-3-((3,5-Dimethylphenyl)amino)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with dimethylphenyl groups and an amino-linked 3,5-dimethylphenyl moiety.

Properties

IUPAC Name

(E)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-14-7-15(2)9-20(8-14)24-12-19(11-23)22-25-21(13-26-22)18-6-5-16(3)17(4)10-18/h5-10,12-13,24H,1-4H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEMREIHGKWDFZ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2S
  • Molecular Weight : 320.44 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds incorporating thiazole rings have shown moderate to high potency against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole moiety can significantly influence the anticancer activity.

Case Study: Thiazole Derivatives

A study evaluating a series of thiazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For example, derivatives with electron-withdrawing groups at specific positions exhibited improved activity against MCF-7 breast cancer cells .

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. A recent investigation into hybrid phthalimido-thiazoles demonstrated promising leishmanicidal activity against Leishmania infantum, with compounds showing significant cytotoxic effects on the parasite while sparing mammalian cells . The results indicated that these derivatives could be potential candidates for developing new antileishmaniasis drugs.

Antidiabetic Potential

Thiazole derivatives have been explored for their antidiabetic effects. A retrospective study highlighted the potential of these compounds in drug discovery for diabetes management. The findings suggested that specific thiazole derivatives could enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Data Table: Biological Activity Overview

Activity TypeCompound/DerivativeTarget Organism/Cell LineObserved EffectReference
AnticancerThiazole DerivativesMCF-7 Breast Cancer CellsModerate cytotoxicity
AntimicrobialPhthalimido-ThiazolesLeishmania infantumSignificant leishmanicidal activity
AntidiabeticThiazole DerivativesDiabetic ModelsImproved insulin sensitivity

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways contributes to their anticancer and antimicrobial effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibit promising anticancer properties. A study focusing on thiazole derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that the thiazole moiety could enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Properties

The compound has shown potential antibacterial activity against a range of pathogens. In vitro studies have been conducted to evaluate its efficacy against Gram-positive and Gram-negative bacteria. The results indicated that similar compounds with thiazole and acrylonitrile functionalities displayed significant zones of inhibition, highlighting their potential as antibacterial agents .

Antioxidant Activity

The antioxidant properties of this class of compounds have also been explored. Studies reveal that they can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of thiazole groups into polymer matrices has been shown to improve thermal stability and mechanical strength .

Dye Sensitizers in Solar Cells

Recent advancements have explored the use of this compound as a dye sensitizer in organic solar cells. The unique electronic properties imparted by the thiazole and acrylonitrile groups enhance light absorption and charge transfer processes, leading to improved efficiency in photovoltaic applications .

Case Studies

StudyFocusFindings
Madhavi et al., 2016Antibacterial ActivityDemonstrated significant inhibition against E. coli and S. aureus using similar thiazole derivatives .
De Gruyter, 2018Structural AnalysisAnalyzed the crystal structure revealing interactions that may contribute to biological activity .
MDPI, 2021Anticancer ActivityReported on derivatives showing selective cytotoxicity towards breast cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its thiazole ring and dual dimethylphenyl substitutions, distinguishing it from triazole-based fungicides like etaconazole and propiconazole (see ). Key comparisons include:

Property Target Compound Etaconazole Propiconazole
Core Structure Thiazole Triazole + dioxolane Triazole + dioxolane
Aromatic Substituents 3,4- and 3,5-dimethylphenyl 2,4-Dichlorophenyl 2,4-Dichlorophenyl
Polar Group Acrylonitrile Triazole Triazole
Molecular Weight ~375 g/mol (estimated) 328 g/mol 342 g/mol

Key Observations :

  • Electron Effects : The dimethylphenyl groups in the target compound are electron-donating, contrasting with the electron-withdrawing chlorophenyl groups in etaconazole and propiconazole. This may reduce oxidative degradation but lower electrophilic reactivity .

Physicochemical and Metabolic Stability

  • Metabolic Stability : Methyl groups are less susceptible to cytochrome P450-mediated oxidation than chlorine atoms, possibly extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via aza-Michael addition, where acrylonitrile reacts with primary amines (e.g., 3,5-dimethylaniline) under microwave irradiation to enhance reaction efficiency . Multi-step protocols involving thiazole ring formation (using α-haloketones and thiourea) and subsequent coupling with substituted acrylonitriles are also effective. Key parameters include:

  • Catalysts : Sodium hydride or palladium-based catalysts for cross-coupling .
  • Solvents : Polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic intermediates .
  • Temperature : 60–80°C for 6–12 hours to maximize yield (70–85%) while minimizing byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H NMR (e.g., vinyl proton coupling constants for E/Z isomer differentiation) and 13^{13}C NMR (nitrile carbon at ~110–120 ppm) .
  • FTIR : Identify nitrile stretching (~2200–2250 cm1^{-1}) and aromatic C-H bending (750–900 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and rule out impurities .
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm spatial arrangement of substituents .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Control Compounds : Include known thiazole-based drugs (e.g., sulfathiazole) for activity benchmarking .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogen (F, Cl), nitro, or methoxy groups at phenyl/thiazole positions to assess electronic effects on activity .
  • Isomer Comparison : Compare E vs. Z isomers (via NOESY NMR) to evaluate geometric influences on target binding .
  • Computational Modeling : Use DFT calculations to correlate substituent Hammett constants with experimental IC50_{50} values .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50} values in similar assays)?

  • Methodology :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Dose-Response Replication : Perform triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool data from 3–5 independent studies using ANOVA to identify outliers or assay-specific artifacts .

Q. How can computational tools predict off-target interactions or toxicity profiles?

  • Methodology :

  • PASS Program : Predict activity spectra (e.g., anti-inflammatory, mutagenic risks) based on structural descriptors .
  • Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability and hepatotoxicity risks .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, BBB permeability, and P-glycoprotein substrate likelihood .

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